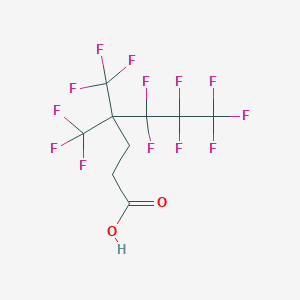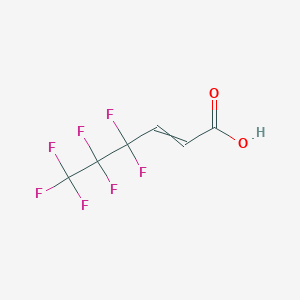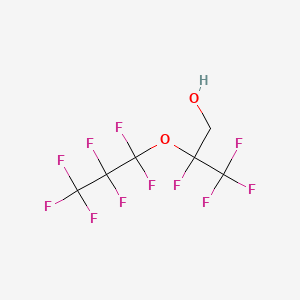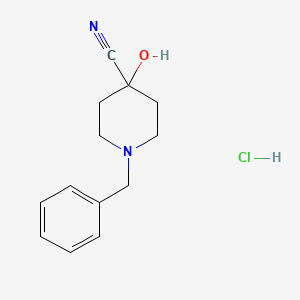
4-羟基-6-(三氟甲基)喹啉-3-羧酸
货号 B1333352
CAS 编号:
641993-21-7
分子量: 257.16 g/mol
InChI 键: VUPSPASQZKLXMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO3 . It is a useful research chemical .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid”, has been explored in various studies. One method involves the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular weight of “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 257.17 g/mol . The InChI key and canonical SMILES for this compound can be found in various chemical databases .Chemical Reactions Analysis
The reactivity of quinoline derivatives has been studied in the context of their potential as anticancer agents . For instance, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against certain cancer cell lines .科学研究应用
Application in Cancer Research
- Specific Scientific Field: Cancer Research
- Summary of the Application: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, has been found to exhibit moderate cytotoxic activity against certain cancer cell lines . This compound has been modified in various ways to enhance its cytotoxic activity .
- Methods of Application or Experimental Procedures: The compound was heated with chloroacetyl chloride to give a mixture of two isomeric O-acylation products . It was also reacted with acetyl chloride in NaOH to form an N-acylation product . Further reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded the corresponding condensation products .
- Results or Outcomes: The modified compound exhibited a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Application in Synthesis of Heterocycles
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Hydroxy-2-quinolones, which include 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are of interest due to their unique biological activities .
- Methods of Application or Experimental Procedures: The synthetic approaches involve various reactions with different reagents to form the desired heterocycles . The exact procedures and technical details would depend on the specific heterocycle being synthesized .
- Results or Outcomes: The synthesized heterocycles have shown unique biological activities, making them valuable in drug research and development .
Application in Development of Trifluoromethylpyridines
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: The trifluoromethyl group in 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is strongly electron withdrawing . This property makes it valuable in the development of trifluoromethylpyridines .
- Methods of Application or Experimental Procedures: The trifluoromethyl group can be treated as a purely electron-withdrawing group during compound development . The exact procedures and technical details would depend on the specific trifluoromethylpyridine being synthesized .
- Results or Outcomes: The development of trifluoromethylpyridines can lead to the creation of new compounds with potential pharmaceutical applications .
Application in Agrochemical and Pharmaceutical Industries
- Specific Scientific Field: Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures: The exact procedures and technical details would depend on the specific TFMP derivative being synthesized and its intended use .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in Synthesis of Fused Heterocycles
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Hydroxy-2-quinolones, which include 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are of interest due to their unique biological activities .
- Methods of Application or Experimental Procedures: The synthetic approaches involve various reactions with different reagents to form the desired heterocycles . The exact procedures and technical details would depend on the specific heterocycle being synthesized .
- Results or Outcomes: The synthesized heterocycles have shown unique biological activities, making them valuable in drug research and development .
安全和危害
属性
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPASQZKLXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964365 | |
| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
49713-47-5 | |
| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49713-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)




